Cas no 917476-19-8 (2,3-Bis(bromomethyl)-pyridine)

2,3-Bis(bromomethyl)-pyridine is a brominated pyridine derivative commonly used as a versatile intermediate in organic synthesis and pharmaceutical research. Its key advantages include its high reactivity due to the presence of two bromomethyl groups, enabling efficient functionalization for the construction of complex heterocyclic frameworks. The compound is particularly valuable in cross-coupling reactions, nucleophilic substitutions, and as a precursor for ligands or bioactive molecules. Its pyridine core enhances stability while allowing further derivatization. Suitable for controlled reactions under optimized conditions, it offers synthetic flexibility in medicinal chemistry and material science applications. Proper handling is required due to its sensitivity to moisture and potential lachrymatory effects.
2,3-Bis(bromomethyl)-pyridine structure
2,3-Bis(bromomethyl)-pyridine structure
Product Name:2,3-Bis(bromomethyl)-pyridine
CAS No:917476-19-8
MF:C7H7Br2N
MW:264.945180177689
CID:5044089
PubChem ID:21950957
Update Time:2025-08-05

2,3-Bis(bromomethyl)-pyridine Chemical and Physical Properties

Names and Identifiers

    • Pyridine, 2,3-bis(bromomethyl)-
    • 2,3-bis(bromomethyl)pyridine
    • bis(bromo methyl)pyridine
    • Pyridine,2,3-bis(bromomethyl)-
    • 2,3-Bis(bromomethyl)-pyridine
    • Inchi: 1S/C7H7Br2N/c8-4-6-2-1-3-10-7(6)5-9/h1-3H,4-5H2
    • InChI Key: QUHLMDHKWFNZOT-UHFFFAOYSA-N
    • SMILES: BrCC1=CC=CN=C1CBr

Computed Properties

  • Exact Mass: 264.89247g/mol
  • Monoisotopic Mass: 262.89452g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 97.6
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 12.9

2,3-Bis(bromomethyl)-pyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
P994708-10mg
2,3-Bis(bromomethyl)-pyridine
917476-19-8
10mg
$ 50.00 2022-06-03
TRC
P994708-50mg
2,3-Bis(bromomethyl)-pyridine
917476-19-8
50mg
$ 185.00 2022-06-03
TRC
P994708-100mg
2,3-Bis(bromomethyl)-pyridine
917476-19-8
100mg
$ 275.00 2022-06-03

Additional information on 2,3-Bis(bromomethyl)-pyridine

Introduction to 2,3-Bis(bromomethyl)-pyridine (CAS No. 917476-19-8)

2,3-Bis(bromomethyl)-pyridine, identified by the Chemical Abstracts Service Number (CAS No.) 917476-19-8, is a versatile and highly reactive heterocyclic compound that has garnered significant attention in the field of organic synthesis and pharmaceutical development. This compound, featuring a pyridine core substituted with two bromomethyl groups at the 2- and 3-positions, serves as a crucial intermediate in the construction of more complex molecular architectures. Its unique structural features make it particularly valuable for the synthesis of pharmacologically active agents, agrochemicals, and advanced materials.

The reactivity of 2,3-Bis(bromomethyl)-pyridine stems from the presence of bromomethyl functional groups, which are well-known for their ability to participate in nucleophilic substitution reactions. This property allows for the facile introduction of various substituents, enabling the creation of diverse derivatives with tailored properties. In recent years, this compound has been increasingly utilized in medicinal chemistry due to its role as a building block for drug candidates targeting various diseases.

One of the most compelling applications of 2,3-Bis(bromomethyl)-pyridine is in the development of small-molecule inhibitors for enzymes involved in critical biological pathways. For instance, researchers have leveraged this compound to synthesize novel inhibitors of kinases and other enzymes implicated in cancer and inflammatory diseases. The pyridine scaffold is particularly attractive in drug design due to its ability to mimic natural substrates and interact favorably with biological targets. The bromomethyl groups provide additional handles for further functionalization, allowing chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of potential drug candidates.

Recent advancements in synthetic methodologies have further enhanced the utility of CAS No. 917476-19-8. Techniques such as palladium-catalyzed cross-coupling reactions have enabled the efficient construction of biaryl structures incorporating the pyridine moiety. Additionally, flow chemistry approaches have been employed to improve scalability and yield in the synthesis of derivatives derived from 2,3-Bis(bromomethyl)-pyridine. These innovations have not only streamlined the production process but also opened up new avenues for structural diversification.

The pharmaceutical industry has been particularly interested in exploring the potential of 2,3-Bis(bromomethyl)-pyridine as a precursor for antiviral and antibacterial agents. The pyridine ring's ability to engage with viral proteases and bacterial enzymes has made it a focal point in antiviral drug discovery. For example, derivatives of this compound have been investigated as inhibitors of HIV protease and other viral enzymes essential for replication. Similarly, modifications to the bromomethyl groups have yielded compounds with enhanced activity against resistant bacterial strains.

In addition to its pharmaceutical applications, CAS No 917476-19-8 has found utility in materials science. The pyridine core can be incorporated into ligands for metal-organic frameworks (MOFs), which are gaining prominence for their applications in gas storage, separation technologies, and catalysis. The bromomethyl groups facilitate further functionalization, allowing chemists to tailor the properties of these materials for specific applications.

The synthesis of 2,3-Bis(bromomethyl)-pyridine itself is a testament to the ingenuity of modern organic chemistry. Traditional methods often involve halogenation reactions on pyridine precursors or nucleophilic substitution on appropriately substituted pyridines. However, recent reports have highlighted more efficient routes that minimize waste and improve atom economy. For instance, electrochemical bromination has been explored as a sustainable alternative to conventional halogenation methods.

The safety profile of 917476-19-8 is another critical consideration in its application. While bromomethyl compounds can be reactive, proper handling protocols ensure that they remain useful intermediates without posing undue risks. Researchers often employ inert conditions and controlled reaction environments to mitigate potential hazards associated with these reactive species.

Looking ahead, the future prospects for 2,3-Bis(bromomethyl)-pyridine appear promising. Continued research into novel synthetic routes and applications will likely expand its role in drug discovery and material science. As our understanding of biological systems grows more sophisticated, so too will our ability to harness this versatile intermediate for complex molecular constructions.

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